molecular formula C10H12ClNO B13695345 N-Hydroxy-2-isopropylbenzimidoyl Chloride

N-Hydroxy-2-isopropylbenzimidoyl Chloride

Cat. No.: B13695345
M. Wt: 197.66 g/mol
InChI Key: RDTXBKLYBIYHKM-UHFFFAOYSA-N
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Description

N-Hydroxy-2-isopropylbenzimidoyl Chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds known for their wide range of pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2-isopropylbenzimidoyl Chloride can be synthesized through the reaction of N-hydroxy-2-isopropylbenzimidoyl with thionyl chloride or phosgene . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions more precisely and efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-isopropylbenzimidoyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, room temperature.

    Thionation: Hydrogen sulfide, room temperature.

    Amidation: Amines, room temperature.

    Dehydrohalogenation: Heat.

Major Products

    Hydrolysis: Corresponding amide and hydrochloric acid.

    Thionation: Thioamides.

    Amidation: Amidines.

    Dehydrohalogenation: Nitriles.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-isopropylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-isopropylbenzimidoyl Chloride is unique due to the presence of both the hydroxy and isopropyl groups, which can influence its reactivity and interactions with biological targets. These structural features may enhance its pharmacological properties and make it a valuable compound for various applications .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-hydroxy-2-propan-2-ylbenzenecarboximidoyl chloride

InChI

InChI=1S/C10H12ClNO/c1-7(2)8-5-3-4-6-9(8)10(11)12-13/h3-7,13H,1-2H3

InChI Key

RDTXBKLYBIYHKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=NO)Cl

Origin of Product

United States

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